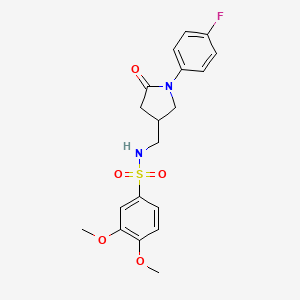

N-((1-(4-氟苯基)-5-氧代吡咯烷-3-基)甲基)-3,4-二甲氧基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

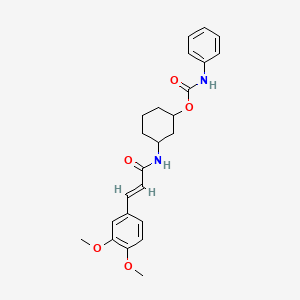

The compound “N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide” is a complex organic molecule. It contains a pyrrolidinone ring, which is a five-membered ring with one nitrogen atom and a ketone functional group. It also has a sulfonamide group, which is a sulfur atom doubly bonded to an oxygen atom and singly bonded to two oxygen atoms, one of which is bonded to a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidinone and sulfonamide groups, as well as the fluorophenyl and dimethoxybenzene moieties, would significantly influence its three-dimensional structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the carbonyl group in the pyrrolidinone ring and the nitrogen in the sulfonamide group could potentially act as nucleophiles or electrophiles, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .科学研究应用

Anti-Breast Cancer Activity

The synthesized compound demonstrates anti-breast cancer potential. Molecular docking studies reveal that its binding affinity to the human estrogen alpha receptor (ERα) is comparable to that of 4-OHT, a native ligand. This finding suggests its promise as a candidate for breast cancer therapy .

Medicinal Chemistry

Fluorinated Compounds: Fluorinated compounds are popular in medicinal chemistry due to their enhanced stability compared to C-H bonds. The C-F bond substitution can increase the binding affinity of protein-ligand complexes. Researchers can explore this compound’s potential as a drug agent .

Pyrazole Derivatives

Biological Activities: Pyrazoles and their derivatives play essential roles in various biological activities:

Synthesis: Pyrazoles can be synthesized through various methods, including the Knorr reaction or the pyrazoline pathway. The latter involves the reaction of α, β-unsaturated ketones with hydrazine derivatives, followed by oxidative aromatization to yield pyrazole molecules .

Other Potential Applications

While specific research on this compound is limited, its structural features suggest potential applications in other areas, such as hepatic cancer agents or cyclooxygenase-2 inhibition .

作用机制

Target of Action

The primary target of this compound is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known that the compound interacts with its target, carbonic anhydrase 2, and induces changes in its activity . The specific nature of these interactions and the resulting changes are subjects of ongoing research.

Biochemical Pathways

The compound is likely to affect the biochemical pathways involving Carbonic Anhydrase 2. This enzyme plays a crucial role in maintaining acid-base balance in the body, participating in respiratory and renal regulation of blood pH . Any alteration in its activity could potentially disrupt these pathways, leading to downstream effects.

Result of Action

The molecular and cellular effects of the compound’s action are largely unknown due to the lack of comprehensive studies. Given its target, it can be hypothesized that the compound may influence processes related to acid-base balance in the body .

安全和危害

未来方向

属性

IUPAC Name |

N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3,4-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O5S/c1-26-17-8-7-16(10-18(17)27-2)28(24,25)21-11-13-9-19(23)22(12-13)15-5-3-14(20)4-6-15/h3-8,10,13,21H,9,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJRQXXUSIJQCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2450215.png)

![2-chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide](/img/structure/B2450220.png)

![N-(2,4-difluorophenyl)-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2450221.png)

![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)propanamide](/img/structure/B2450223.png)

![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride](/img/structure/B2450230.png)

![2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride](/img/structure/B2450233.png)

![5-Fluoro-2-[(3-fluorophenyl)methoxy]pyrimidine](/img/structure/B2450234.png)